molecular formula C16H19N3O4S B2597458 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide CAS No. 1206994-41-3

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide

Cat. No. B2597458
CAS RN: 1206994-41-3
M. Wt: 349.41
InChI Key: FHVXWCGGWPAHIT-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide” is a chemical compound that is part of the thiazolidine-2,4-dione (TZDs) class. These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl)benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives have been found to exhibit significant antimicrobial and cytotoxic activities . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and characterization of thiazolidine derivatives, including those related to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide, have been a significant area of research. These studies often involve the synthesis of various derivatives through chemical reactions, followed by their structural confirmation using techniques such as IR, NMR, and mass spectrometry. For example, Ramachandran et al. (2017) described the synthesis and antimicrobial evaluation of 2-hydroxy phenyl thiazolidine-4-one derivatives, showcasing the methodological approach to creating and assessing these compounds (Ramachandran, 2017).

Antimicrobial Activity

Research on thiazolidine derivatives often investigates their antimicrobial properties. These studies assess the compounds' effectiveness against various bacterial and fungal strains, aiming to identify potential therapeutic agents for treating infections. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activity against multiple pathogens. Their findings highlighted the potential of these derivatives in antimicrobial applications (Alhameed et al., 2019).

Antihyperglycemic and Anticancer Activities

The antihyperglycemic and anticancer potentials of thiazolidine derivatives are also areas of significant interest. These compounds are explored for their ability to modulate biological pathways related to diabetes and cancer, offering insights into novel therapeutic strategies. Nomura et al. (1999) explored thiazolidine-2,4-diones as new antihyperglycemic agents, indicating the utility of these compounds in diabetes treatment (Nomura et al., 1999). Additionally, Havrylyuk et al. (2010) assessed the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety, highlighting their efficacy against various cancer cell lines (Havrylyuk et al., 2010).

Future Directions

Thiazolidine-2,4-dione derivatives have shown promising results in various fields of research and industry. They are ideally suited for further modification to obtain more efficacious antimicrobial and cytotoxic compounds .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-10(5-4-8-17-15)14(21)18-11-6-2-3-7-12(11)19-13(20)9-24-16(19)22/h4-5,8,11-12H,2-3,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVXWCGGWPAHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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